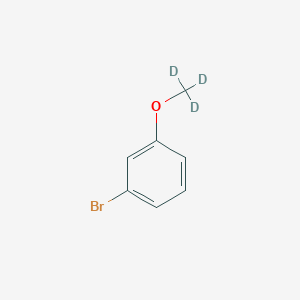

3-(Methoxy-d3)bromobenzene

Beschreibung

3-(Methoxy-d₃)bromobenzene (C₇H₅D₃BrO) is a deuterated aromatic compound where three hydrogen atoms in the methoxy (-OCH₃) group are replaced by deuterium (D). This isotopic substitution is critical in research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and as an internal standard in mass spectrometry due to its enhanced stability and reduced metabolic degradation . The compound is synthesized via specialized deuteration techniques, such as deuterated methyl iodide (CD₃I) substitution in bromophenol derivatives, followed by purification under controlled conditions .

Eigenschaften

IUPAC Name |

1-bromo-3-(trideuteriomethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDWAJLZAAHOGG-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Methoxy-d3)bromobenzene can be synthesized through the bromination of 3-(Methoxy-d3)toluene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxy-d3)bromobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.

Nucleophilic Substitution: Under specific conditions, it can undergo nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.

Nucleophilic Substitution: Strong bases like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and organoboron reagents for Suzuki-Miyaura coupling.

Major Products Formed

Nitration: 3-(Methoxy-d3)-4-nitrobromobenzene.

Sulfonation: 3-(Methoxy-d3)-4-sulfonylbromobenzene.

Suzuki-Miyaura Coupling: Various biaryl compounds depending on the organoboron reagent used.

Wissenschaftliche Forschungsanwendungen

3-(Methoxy-d3)bromobenzene is utilized in several scientific research areas:

Chemistry: As a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.

Biology: Used in the study of metabolic pathways and enzyme mechanisms due to its deuterium content.

Medicine: Investigated for its potential in drug development and pharmacokinetic studies.

Industry: Employed in the production of specialty chemicals and materials with specific isotopic compositions.

Wirkmechanismus

The mechanism of action of 3-(Methoxy-d3)bromobenzene in chemical reactions involves the interaction of its bromine atom with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions. In cross-coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through the action of palladium catalysts.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

<sup>†</sup>Calculated based on non-deuterated analog (C₇H₇BrO, 187.04 g/mol) + 3 deuterium atoms (3 × 1.006 g/mol). <sup>*</sup>Estimated from structurally similar methoxy-substituted bromobenzenes.

Key Observations :

- Deuterium Effects : The deuterated methoxy group in 3-(Methoxy-d₃)bromobenzene increases molecular weight marginally but significantly enhances metabolic stability by slowing oxidative demethylation via the kinetic isotope effect .

- Lipophilicity : The log KOW of 3-(Methoxy-d₃)bromobenzene (~2.8) is slightly lower than 3-Bromochlorobenzene (3.7), suggesting reduced lipid solubility compared to halogen-dense analogs .

Metabolic Stability and Toxicity

- 3-(Methoxy-d₃)bromobenzene : Deuteration reduces cytochrome P450-mediated oxidation, minimizing the formation of reactive epoxide intermediates (common in bromobenzene toxicity) . This aligns with findings in deuterated pharmaceuticals like Galantamine-d₃, where deuterium extends half-life .

- Bromobenzene: Metabolized to bromobenzene epoxide, which binds covalently to hepatic proteins, causing necrosis.

Biologische Aktivität

3-(Methoxy-d3)bromobenzene is a deuterated bromobenzene derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and biological studies. This compound is characterized by the presence of a methoxy group and deuterium isotopes, which can influence its biological activity and pharmacokinetic properties. This article explores the biological activities associated with this compound, synthesizing findings from diverse research studies.

The molecular structure of this compound consists of a bromine atom attached to a benzene ring that also features a methoxy group. The presence of deuterium enhances the stability and specificity of the compound in biological assays.

Biological Activity

Research indicates that bromobenzene derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Brominated compounds have been studied for their potential in cancer therapy. For instance, certain bromobenzene derivatives have shown efficacy in inhibiting tumor growth in preclinical models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies suggest that bromobenzene derivatives can serve as probes for neurodegenerative diseases like Alzheimer's. They can bind to beta-amyloid plaques, facilitating imaging and understanding of disease mechanisms.

- Toxicological Implications : The metabolism of bromobenzene can lead to the formation of reactive intermediates that may bind to proteins, resulting in cytotoxic effects. Understanding these interactions is crucial for assessing the safety profiles of these compounds .

Case Studies

Several case studies highlight the biological implications of this compound:

- Inhibition of Cathepsin L : A study demonstrated that brominated analogues significantly inhibit cathepsin L, an enzyme implicated in cancer metastasis. The 3-bromo functionality was critical for enhancing inhibitory activity compared to non-brominated analogues .

- Antimicrobial Activity : Research on related compounds has shown promising results against multidrug-resistant bacteria, suggesting potential applications for this compound in combating resistant strains .

Data Tables

The following table summarizes key findings related to the biological activity of brominated compounds:

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Inhibition of Cathepsin L | TBD | |

| 2-Bromobenzene | Anticancer (HUVEC cells) | ~10 | |

| Benzophenone Derivative | Antimicrobial against MRSA | ~4 |

The biological activity of this compound can be attributed to its ability to participate in nucleophilic aromatic substitution reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. Additionally, the methoxy group may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.